molecular formula C11H9ClN2O2 B2456987 Ethyl 6-chloroquinazoline-2-carboxylate CAS No. 1613023-40-7

Ethyl 6-chloroquinazoline-2-carboxylate

Cat. No.: B2456987
CAS No.: 1613023-40-7
M. Wt: 236.66
InChI Key: PEBCCDOVTTYEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloroquinazoline-2-carboxylate is a chemical compound belonging to the quinazoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C11H9ClN2O2, and it has a molecular weight of 236.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroquinazoline-2-carboxylate typically involves the reaction of 6-chloroquinazoline-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroquinazoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 6-chloroquinazoline-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-chloroquinazoline-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: This compound has a bromine atom in addition to the chlorine atom, which can lead to different chemical and biological properties.

    Ethyl 4-chloroquinazoline-2-carboxylate: This compound has the chlorine atom at a different position on the quinazoline ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-chloroquinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBCCDOVTTYEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-chloro-2-formyl-anilino)-2-oxo-acetate (0.14 g, 0.55 mmol, 1 eq) in 5.5 mL of acetic acid was added ammonium acetate (0.42 g, 5.4 mmol, 10 eq). After heating at 115° C. for 1 h, the mixture was concentrated then diluted with H2O and extracted with ethyl acetate. The organic layer was concentrated and the residue was purified on silica gel column chromatography (hex:EtoAc 3:2) to give ethyl 6-chloroquinazoline-2-carboxylate (0.11 g, 0.48 mmol, 88%).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.